molecular formula C17H18N2O4S B407053 4-{[3-(Aminocarbonyl)-5-benzyl-4-methyl-2-thienyl]amino}-4-oxobutanoic acid CAS No. 304668-08-4

4-{[3-(Aminocarbonyl)-5-benzyl-4-methyl-2-thienyl]amino}-4-oxobutanoic acid

Cat. No.: B407053
CAS No.: 304668-08-4
M. Wt: 346.4g/mol
InChI Key: KVBAEIFMOZSBBS-UHFFFAOYSA-N
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Description

4-{[3-(Aminocarbonyl)-5-benzyl-4-methyl-2-thienyl]amino}-4-oxobutanoic acid is a complex organic compound with a molecular formula of C17H18N2O4S. This compound is characterized by its unique structure, which includes a thienyl ring, an aminocarbonyl group, and a benzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(Aminocarbonyl)-5-benzyl-4-methyl-2-thienyl]amino}-4-oxobutanoic acid typically involves multi-step organic synthesis techniques. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide, catalyzed by palladium .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems and stringent quality control measures. The use of environmentally benign reagents and catalysts is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-{[3-(Aminocarbonyl)-5-benzyl-4-methyl-2-thienyl]amino}-4-oxobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives .

Scientific Research Applications

4-{[3-(Aminocarbonyl)-5-benzyl-4-methyl-2-thienyl]amino}-4-oxobutanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[3-(Aminocarbonyl)-5-benzyl-4-methyl-2-thienyl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[3-(Aminocarbonyl)-5-benzyl-4-methyl-2-thienyl]amino}-4-oxobutanoic acid
  • This compound derivatives

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

4-[(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-10-12(9-11-5-3-2-4-6-11)24-17(15(10)16(18)23)19-13(20)7-8-14(21)22/h2-6H,7-9H2,1H3,(H2,18,23)(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBAEIFMOZSBBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)CCC(=O)O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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